molecular formula C20H21NO7S B5063764 dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B5063764
M. Wt: 419.4 g/mol
InChI Key: DOYCIISALCHSSA-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a useful research compound. Its molecular formula is C20H21NO7S and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.10387318 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : The compound can be synthesized through the reaction of appropriate thiophene derivatives with 2,6-dimethoxybenzoyl isocyanate.
  • Cyclization : This step often requires controlled conditions to ensure the formation of the cyclopenta[b]thiophene structure.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Biological Properties

This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown activity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.
  • Antimicrobial Properties : Research indicates potential effectiveness against certain bacterial strains, although specific data on its antimicrobial efficacy is limited.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation by forming stable complexes that prevent substrate binding.
  • Cellular Localization : Studies have indicated that the compound preferentially accumulates in cellular organelles such as the Golgi apparatus, which may enhance its cytotoxic effects on tumor cells.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in A549 and HeLa cells compared to control groups. The IC50 values were determined to be within a range indicative of moderate potency.
  • Mechanistic Insights : Immunofluorescence studies revealed that the compound disrupts microtubule dynamics in cancer cells, leading to apoptosis. This effect was linked to its ability to inhibit tubulin polymerization.
  • In Vivo Studies : Animal models have shown promising results regarding tumor reduction when treated with this compound, suggesting its potential for further development as an anticancer agent.

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibits A549 and HeLa cell proliferation
AntimicrobialPotential effectiveness against certain bacteria
Anti-inflammatoryModulates inflammatory pathways

Properties

IUPAC Name

dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7S/c1-25-11-6-5-7-12(26-2)15(11)17(22)21-18-16(20(24)28-4)14-10(19(23)27-3)8-9-13(14)29-18/h5-7,10H,8-9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYCIISALCHSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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